1-methylindole-5-carboxylic Acid

Description

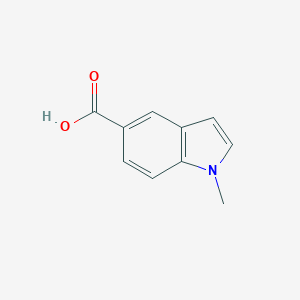

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQAIJFIXCOBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426748 | |

| Record name | 1-methylindole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186129-25-9 | |

| Record name | 1-methylindole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-methylindole-5-carboxylic acid molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Methylindole-5-carboxylic Acid

Introduction: The Significance of a Substituted Indole Scaffold

This compound (C₁₀H₉NO₂) is a heterocyclic compound built upon the indole framework, a privileged scaffold in medicinal chemistry and materials science.[1][2] Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring, with key substitutions that dictate its chemical behavior and potential applications. The presence of the methyl group at the indole nitrogen (N1) and a carboxylic acid at the C5 position of the benzene ring introduces specific electronic and steric properties that are critical for its function.[1] This molecule serves as a vital intermediate in the synthesis of a wide range of biologically active compounds, including potential anticancer, anti-inflammatory, and central nervous system (CNS) drug candidates.[1] Understanding its molecular structure and bonding is paramount for researchers aiming to leverage its properties in drug design, structure-activity relationship (SAR) studies, and the development of novel functional materials.[1] This guide provides a detailed examination of its structural geometry, electronic landscape, and intermolecular bonding characteristics.

Molecular Architecture and Electronic Landscape

The molecular structure of this compound is a nuanced interplay between its aromatic core and functional group substituents. The indole ring system itself is planar, a consequence of the sp² hybridization of its constituent carbon and nitrogen atoms. This planarity facilitates the delocalization of π-electrons across the bicyclic system, which is fundamental to its aromaticity and chemical stability.

The Indole Core and the Impact of N1-Methylation

The indole nucleus consists of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring. In its unsubstituted form, the indole N-H group can act as a hydrogen bond donor.[3] However, in this compound, the substitution of this hydrogen with a methyl group blocks this specific hydrogen-bonding capability.[3] This modification has several important consequences:

-

Increased Lipophilicity: The replacement of the polar N-H bond with a nonpolar C-H bond in the methyl group enhances the molecule's lipophilicity, which can improve its stability and alter its pharmacokinetic properties in drug development contexts.[1]

-

Altered Hydrogen Bonding: The N1-methyl group prevents the indole nitrogen from participating as a hydrogen bond donor, forcing intermolecular interactions to occur at other sites, primarily the carboxylic acid group or through π-system interactions.[3][4]

-

Electronic Modulation: The methyl group is a weak electron-donating group, which can subtly influence the electron density of the indole ring system.

The C5-Carboxylic Acid Substituent: An Electronic Sink and H-Bonding Hub

The carboxylic acid group (-COOH) at the C5 position is a powerful electron-withdrawing group.[5] Its presence significantly modulates the electronic properties of the indole ring.[5][6][7] This group consists of a carbonyl oxygen (C=O) and a hydroxyl oxygen (-OH), both of which are sp² hybridized. The key roles of this group are:

-

Electronic Perturbation: As an electron-withdrawing substituent, the carboxylic acid group decreases the electron density of the benzene portion of the indole ring. This influences the molecule's reactivity in electrophilic aromatic substitution reactions and modifies its redox potential.[5]

-

Primary Site for Intermolecular Interactions: The carboxylic acid group is the primary center for hydrogen bonding. The hydroxyl proton is acidic and a potent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Visualizing the Molecular Structure

The following diagram illustrates the atomic arrangement and numbering convention for this compound.

Caption: Atomic structure of this compound.

Intermolecular Bonding: The Hydrogen-Bonded Dimer

In the solid state, carboxylic acids frequently form cyclic dimers through intermolecular hydrogen bonds.[8] For this compound, two molecules can associate via a pair of strong O-H···O=C hydrogen bonds, creating a highly stable, centrosymmetric eight-membered ring. This dimerization is a defining characteristic of its supramolecular chemistry and significantly influences its physical properties, such as melting point and solubility.

The blocking of the N-H hydrogen bond donor site by the methyl group makes the carboxylic acid moiety the dominant director of these intermolecular interactions.[3]

Visualizing Intermolecular Hydrogen Bonding

The diagram below illustrates the formation of a stable dimer through dual hydrogen bonds between two molecules of this compound.

Caption: Dimerization via intermolecular O-H···O hydrogen bonds.

Physicochemical and Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature, which is essential for its identification and characterization.

| Property | Value / Expected Signature | Source / Rationale |

| Molecular Formula | C₁₀H₉NO₂ | [9][10] |

| Molecular Weight | 175.18 g/mol | [9][10] |

| CAS Number | 186129-25-9 | [9][11] |

| ¹H NMR | Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range. N-Methyl Protons: A sharp singlet around δ 3.8-4.0 ppm. Carboxylic Proton: A broad singlet at δ > 10 ppm, often exchangeable with D₂O. | Based on typical chemical shifts for indole and carboxylic acid protons.[12][13] |

| ¹³C NMR | Carbonyl Carbon: Signal expected in the δ 165-175 ppm range. Aromatic/Heterocyclic Carbons: Multiple signals between δ 100-140 ppm. N-Methyl Carbon: Signal around δ 30-35 ppm. | Based on standard ¹³C NMR correlation tables for substituted aromatics.[12] |

| Infrared (IR) | O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹. C-H Stretch (Aromatic/Methyl): Bands around 2850-3100 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. | Characteristic vibrational frequencies for carboxylic acids and aromatic compounds.[14] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of indole-5-carboxylic acid. The following protocol is a representative method based on established procedures.[9]

Causality: The protocol utilizes a strong base, sodium hydride (NaH), to deprotonate the indole nitrogen. The resulting anionic nitrogen is a potent nucleophile that readily attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction to form the N-C bond. The reaction is performed in an anhydrous polar aprotic solvent (DMF) to ensure the stability of the base and the nucleophile.

Step-by-Step Methodology

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-5-carboxylic acid (1.0 mmol).

-

Solvation: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) and cool the solution to 0°C using an ice bath while stirring.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) portion-wise to the cooled solution. Allow the mixture to stir at 0°C for 30 minutes. Effervescence (H₂ gas) should be observed as the indole nitrogen is deprotonated.

-

Methylation: Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours to ensure the reaction goes to completion.

-

Quenching: Carefully quench the reaction by adding a 10% aqueous solution of citric acid. This neutralizes any remaining NaH and protonates the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel and wash with brine. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system to yield pure this compound.[9]

Synthesis Workflow Visualization

Caption: General workflow for the synthesis of the title compound.

Conclusion

The molecular architecture of this compound is defined by the electronic push-pull relationship between the N1-methyl group and the C5-carboxylic acid group on the aromatic indole scaffold. The N-methylation enhances lipophilicity and blocks a key hydrogen bonding site, while the carboxylic acid group introduces acidity, acts as an electronic sink, and governs the primary mode of intermolecular interaction through the formation of stable hydrogen-bonded dimers. These structural and bonding characteristics are fundamental to its utility as a versatile building block in medicinal chemistry and materials science, providing a rational basis for the design of new molecules with tailored biological or physical properties.

References

- 1. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9)// Indole compounds - Career Henan Chemical Co. [coreychem.com]

- 2. innospk.com [innospk.com]

- 3. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. mdpi.com [mdpi.com]

- 9. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID | 186129-25-9 [chemicalbook.com]

- 12. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID(186129-25-9) 1H NMR [m.chemicalbook.com]

- 13. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]

- 14. Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal - PMC [pmc.ncbi.nlm.nih.gov]

A-7. An In-depth Technical Guide to the Physicochemical Properties of 1-Methylindole-5-Carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methylindole-5-carboxylic acid, a key intermediate in pharmaceutical and fine chemical synthesis.[1] We delve into the experimental determination and theoretical understanding of its melting and boiling points, crucial parameters for its purification, handling, and application in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction to this compound

This compound (CAS No. 186129-25-9) is a heterocyclic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . Its structure, featuring a methyl group at the nitrogen of the indole ring and a carboxylic acid group at the 5-position, makes it a valuable building block in organic synthesis.[1] The N-1 methyl substitution enhances molecular stability and lipophilicity, while the 5-carboxyl group allows for a variety of chemical transformations, including esterification and amidation.[1] These characteristics make it a versatile intermediate in the synthesis of a wide range of biologically active molecules, including anticancer, anti-inflammatory, and central nervous system drug candidates.[1]

Core Physicochemical Properties

A thorough understanding of the physical properties of this compound is paramount for its effective use in research and manufacturing. The melting and boiling points are critical indicators of purity and are essential for designing purification processes such as recrystallization and distillation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.18 g/mol | |

| Appearance | White to light yellow solid | [1] |

| Boiling Point | 389°C at 760 mmHg | |

| Density | 1.24 g/cm³ |

It is important to note that the boiling point is determined at atmospheric pressure (760 mmHg). Boiling points of related indole compounds vary with substitution. For instance, 5-Methyl-1H-indole-2-carboxylic acid has a reported boiling point of 421.2±25.0 °C at 760 mmHg.[2]

Experimental Determination of Physicochemical Properties

Accurate determination of the melting and boiling points requires careful experimental technique and an understanding of the underlying principles.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a standard method for determining the melting point of this compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is pure and completely dry. Grind the crystalline solid into a fine powder.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, typically to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

Refined Measurement: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Since this compound is a solid at room temperature with a high boiling point, specialized techniques are required for its determination to avoid decomposition. The reported boiling point is 389°C at 760 mmHg.

Factors Influencing Physicochemical Properties

The melting and boiling points of this compound are influenced by its molecular structure and the intermolecular forces present.

-

Hydrogen Bonding: The carboxylic acid group is capable of forming strong hydrogen bonds. This intermolecular interaction significantly increases the energy required to break the crystal lattice (melting) and to vaporize the compound (boiling), contributing to its high melting and boiling points.

-

Molecular Weight and Shape: The relatively planar indole ring system allows for efficient packing in the crystal lattice, which also contributes to a higher melting point.

-

Purity: The presence of impurities will typically depress the melting point and broaden the melting range. This is a key principle used to assess the purity of a crystalline solid.

References

Methodological & Application

Application Notes & Protocols: 1-Methylindole-5-carboxylic Acid as a Versatile Scaffold for Novel Anticancer Agents

Introduction: The Privileged Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of numerous therapeutic agents. Within the vast landscape of oncology drug discovery, indole derivatives have emerged as potent agents targeting various hallmarks of cancer, from uncontrolled proliferation to angiogenesis.[1][2] This application note focuses on a specific, highly versatile building block: 1-methylindole-5-carboxylic acid .

The strategic placement of the methyl group at the N-1 position enhances metabolic stability and lipophilicity, while the carboxylic acid moiety at the C-5 position serves as a versatile chemical handle for a wide array of synthetic transformations, including amidation and esterification. These features make this compound an ideal starting point for the construction of diverse chemical libraries aimed at identifying novel and potent anticancer agents. This guide will provide a comprehensive overview of the synthetic utility of this compound, detailed protocols for the synthesis of representative derivatives, and methodologies for their biological evaluation.

Synthetic Strategies: From Building Block to Bioactive Molecule

The carboxylic acid group of this compound is the primary site for chemical modification. Amide bond formation is a common and effective strategy to introduce chemical diversity and modulate the pharmacological properties of the resulting molecules. This is typically achieved through the activation of the carboxylic acid, followed by coupling with a desired amine.

A general workflow for the synthesis of amide derivatives from this compound is depicted below. This process involves an initial activation step to convert the carboxylic acid into a more reactive species, such as an acid chloride or an active ester, which then readily reacts with an amine to form the stable amide bond.

Caption: General workflow for the synthesis of anticancer agents.

Protocol 1: Synthesis of a Representative Amide Derivative

This protocol details the synthesis of N-benzyl-1-methyl-1H-indole-5-carboxamide, a representative amide derivative of this compound. This procedure can be adapted for a wide range of primary and secondary amines to generate a library of diverse compounds.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Benzylamine

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the benzylamine solution dropwise to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-benzyl-1-methyl-1H-indole-5-carboxamide.

-

-

Characterization:

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Mechanism of Action: Targeting Key Oncogenic Pathways

Derivatives of the indole scaffold have been shown to exert their anticancer effects through various mechanisms of action. Two of the most prominent are the inhibition of tubulin polymerization and the modulation of protein kinase activity.

Tubulin Polymerization Inhibition:

Microtubules are essential components of the cytoskeleton and play a critical role in cell division.[2][3] Compounds that interfere with microtubulin dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.[2] Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[2][3]

Caption: Mechanism of action via tubulin polymerization inhibition.

Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[4][5] The indole scaffold can serve as a template for the design of inhibitors that target the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[6][7] By blocking the activity of these kinases, indole derivatives can inhibit downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents.[8]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Synthesized indole derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized indole derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration.

-

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable insights into the structure-activity relationship (SAR). Key areas for modification include:

-

The Amide/Ester Moiety: The nature of the amine or alcohol used in the coupling reaction can significantly impact biological activity. Varying the size, lipophilicity, and electronic properties of this group can optimize interactions with the target protein.

-

Substitution on the Indole Ring: While this guide focuses on the 1-methyl-5-carboxy scaffold, further modifications at other positions of the indole ring can be explored to enhance potency and selectivity.

-

Linker Length and Rigidity: When connecting the indole core to other pharmacophores, the length and flexibility of the linker can be crucial for achieving the optimal orientation within the binding pocket of the target.

Quantitative Data Summary

The following table presents hypothetical IC₅₀ values for a series of N-substituted-1-methyl-1H-indole-5-carboxamides against the MCF-7 breast cancer cell line, illustrating potential SAR trends.

| Compound ID | R Group (on Amide Nitrogen) | IC₅₀ (µM) against MCF-7 |

| IA-1 | Benzyl | 15.2 |

| IA-2 | 4-Chlorobenzyl | 8.5 |

| IA-3 | 4-Methoxybenzyl | 12.1 |

| IA-4 | Phenyl | 25.8 |

| IA-5 | Cyclohexyl | 32.4 |

Data is for illustrative purposes only and does not represent actual experimental results.

This hypothetical data suggests that substitution on the benzyl ring can influence activity, with an electron-withdrawing group (chloro) potentially enhancing potency compared to an electron-donating group (methoxy).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents. Its favorable chemical properties allow for the straightforward generation of diverse libraries of compounds through well-established synthetic methodologies such as amide coupling. The resulting indole derivatives have the potential to target key oncogenic pathways, including tubulin polymerization and protein kinase signaling. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in the field of drug discovery to harness the potential of this privileged scaffold in the ongoing search for more effective cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]

- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Amidation Reactions of 1-Methylindole-5-carboxylic Acid: A Comprehensive Guide for Researchers

Introduction: The Significance of 1-Methylindole-5-carboxamides

In the landscape of medicinal chemistry and drug development, the indole scaffold remains a privileged structure due to its prevalence in biologically active natural products and synthetic pharmaceuticals. The targeted functionalization of this nucleus is paramount for modulating pharmacological activity. Among the various derivatives, 1-methylindole-5-carboxamides represent a critical class of compounds, with applications ranging from kinase inhibitors to potential therapeutics for neurodegenerative diseases. The amide bond, a cornerstone of peptide and medicinal chemistry, imparts structural rigidity and specific hydrogen bonding capabilities, making its efficient formation a key step in the synthesis of novel drug candidates.[1]

This technical guide provides an in-depth exploration of amidation reactions involving 1-methylindole-5-carboxylic acid. We will delve into the mechanistic underpinnings of popular coupling strategies, offer field-proven, step-by-step protocols, and discuss critical parameters for reaction optimization, purification, and characterization. This document is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently and successfully synthesize 1-methylindole-5-carboxamides.

Understanding the Substrate: this compound

This compound is a stable, crystalline solid. The presence of the electron-donating indole ring can influence the reactivity of the carboxylic acid. While generally considered a standard carboxylic acid for amidation, the specifics of the indole nucleus warrant consideration for potential side reactions under harsh conditions, although standard coupling methods are typically well-tolerated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Appearance | Solid | - |

| CAS Number | 186129-25-9 | [2] |

Core Concepts in Amidation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. Modern peptide coupling reagents are designed to achieve this activation under mild conditions, minimizing side reactions and preserving stereochemical integrity if chiral centers are present.

This guide will focus on two of the most prevalent and effective classes of coupling reagents: carbodiimides (represented by EDC in combination with HOBt) and uronium/aminium salts (represented by HATU).

Mechanism of EDC/HOBt-Mediated Amidation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable and can rearrange or racemize. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester.[4][5] This active ester is then readily attacked by the amine to furnish the desired amide, regenerating HOBt in the process. The urea byproduct derived from EDC is water-soluble, facilitating its removal during aqueous workup.

Mechanism of HATU-Mediated Amidation

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6][7] This active ester is then rapidly acylated by the amine to yield the final amide product. HATU is particularly effective for sterically hindered substrates and reactions prone to racemization.

Experimental Protocols

The following protocols are designed as a robust starting point for the amidation of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine used.

Protocol 1: EDC/HOBt Mediated Amidation of this compound

This protocol is a reliable and cost-effective method suitable for a wide range of primary and secondary amines.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.1-1.2 equiv)

-

EDC·HCl (1.2-1.5 equiv)

-

HOBt (1.2-1.5 equiv)

-

DIPEA or Triethylamine (2.0-3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM (a concentration of 0.1-0.5 M with respect to the carboxylic acid is a good starting point).

-

Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Add DIPEA (2.5 equiv) dropwise to the stirring solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic phase sequentially with water (to remove the EDC-urea byproduct), 1N HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 1-methylindole-5-carboxamide.

Protocol 2: HATU Mediated Amidation of this compound

This protocol is particularly advantageous for less reactive amines, sterically hindered substrates, or when minimizing racemization is critical.[6][7]

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.1-1.2 equiv)

-

HATU (1.1-1.2 equiv)

-

DIPEA (2.0-3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup reagents (as in Protocol 1)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add DIPEA (2.0 equiv) dropwise and stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.1 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Perform an aqueous workup as described in Protocol 1 (steps 8 and 9).

-

Purify the crude product via flash column chromatography or recrystallization.

Table 2: Comparison of Coupling Reagent Protocols

| Parameter | EDC/HOBt | HATU |

| Cost | Generally lower | Higher |

| Reactivity | Good for most substrates | Excellent, especially for hindered substrates |

| Byproduct Removal | Water-soluble urea, straightforward | Generally requires chromatographic purification |

| Racemization Risk | Low with HOBt | Very low |

| Ideal For | General-purpose amidation, large-scale synthesis | Difficult couplings, sensitive substrates |

Troubleshooting and Field-Proven Insights

-

Poor Solubility: this compound and some of its amide derivatives may exhibit limited solubility in common organic solvents.[9] If solubility is an issue in DCM, DMF is a more polar alternative. For purification, a mixed solvent system for chromatography may be required.

-

Incomplete Reactions: If the reaction stalls, gentle heating (e.g., 40-50 °C) can sometimes drive it to completion, particularly with less reactive amines. However, be mindful of potential side reactions at elevated temperatures. Adding a slight excess of the coupling reagent and base can also improve conversion.

-

Side Reactions: While generally robust, indole derivatives can be susceptible to oxidation or other side reactions under harsh conditions. Maintaining an inert atmosphere and using purified, anhydrous solvents is crucial for clean reactions.

-

Purification Challenges: The byproducts from HATU couplings can sometimes co-elute with the desired product during chromatography. Careful selection of the eluent system is necessary. The water-soluble nature of the EDC-urea byproduct simplifies its removal.[4]

Characterization of 1-Methylindole-5-carboxamides

The successful synthesis of the target amide should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Key diagnostic signals include the amide N-H proton (typically a broad singlet or triplet in the ¹H NMR spectrum, depending on coupling to adjacent protons), and the carbonyl carbon (around 165-175 ppm in the ¹³C NMR spectrum). The characteristic signals of the 1-methylindole core should also be present and can be compared to the starting material.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretch for the amide carbonyl, typically in the range of 1630-1680 cm⁻¹. The N-H stretch of secondary amides appears around 3300 cm⁻¹.

Conclusion

The amidation of this compound is a fundamental transformation for the synthesis of a diverse range of potentially bioactive molecules. By understanding the underlying mechanisms of common coupling reagents and adhering to robust experimental protocols, researchers can efficiently and reliably access these valuable compounds. The choice between EDC/HOBt and HATU will depend on the specific substrate, scale, and cost considerations. With careful execution and attention to purification and characterization, the synthesis of 1-methylindole-5-carboxamides can be a routine and successful endeavor in any synthetic chemistry laboratory.

References

- 1. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID | 186129-25-9 [chemicalbook.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. growingscience.com [growingscience.com]

- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on the Indole Ring

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with indole-carboxylic acids serving as crucial intermediates and pharmacophores in a multitude of therapeutic agents.[1][2][3][4] Derivatization of the carboxylic acid moiety is a cornerstone of drug design and lead optimization, enabling the modulation of physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the primary strategies for derivatizing the carboxylic acid group on the indole ring, focusing on the underlying chemical principles, practical applications, and detailed experimental protocols. We will delve into the formation of esters and amides, the two most prevalent classes of derivatives, offering insights into reaction mechanisms, choice of reagents, and troubleshooting.

PART 1: The Strategic Importance of Derivatizing Indole Carboxylic Acids

The carboxylic acid group, while often essential for biological activity through interactions like hydrogen bonding and salt bridge formation, can also present challenges in drug development. Its acidic nature can lead to poor membrane permeability, rapid metabolism, and unfavorable pharmacokinetic properties. Derivatization serves several key purposes:

-

Modulation of Lipophilicity: Converting the polar carboxylic acid to a less polar ester or amide can enhance cell membrane permeability and improve oral bioavailability.

-

Bioisosteric Replacement: Esters and amides can act as bioisosteres of the carboxylic acid, maintaining or enhancing target binding affinity while improving drug-like properties.

-

Prodrug Strategies: Esterification is a common strategy to create prodrugs that are inactive until hydrolyzed in vivo to release the active carboxylic acid-containing drug.

-

Introduction of New Pharmacophoric Elements: Amide formation, in particular, allows for the introduction of a wide array of substituents, enabling the exploration of new binding interactions and structure-activity relationships (SAR).

The choice of derivatization strategy is dictated by the specific goals of the research program, whether it be to improve pharmacokinetics, enhance potency, or explore new chemical space.

PART 2: Key Derivatization Strategies and Mechanistic Insights

The two principal avenues for derivatizing the carboxylic acid group on an indole ring are esterification and amidation. The success of these transformations hinges on the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol or an amine.

2.1 Esterification: Crafting Esters for Diverse Applications

Esterification of indole carboxylic acids can be achieved through several methods, each with its own set of advantages and limitations.

This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.

Causality of Experimental Choices:

-

Excess Alcohol: Using the alcohol as the solvent or in large excess helps to shift the equilibrium towards the ester product.

-

Dehydrating Agent: Removal of water, either by azeotropic distillation or with a dehydrating agent, is crucial for achieving high yields.

This method utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) significantly accelerates the reaction.[5]

Mechanism: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol to form the ester, with the carbodiimide being converted to a urea byproduct. DMAP acts as an acyl transfer catalyst, forming an even more reactive acylpyridinium species.

Trustworthiness of the Protocol: This method is highly reliable for a wide range of substrates, including sterically hindered alcohols and sensitive indole cores.[5] The formation of the urea byproduct, which is often insoluble, simplifies purification.

Diagram 1: Steglich Esterification Workflow

Caption: Workflow for Steglich esterification.

2.2 Amidation: Building Blocks for SAR Exploration

Amide bond formation is arguably the most common derivatization of carboxylic acids in medicinal chemistry. The resulting amides are generally more stable to hydrolysis than esters and offer a versatile handle for introducing diverse chemical functionality.

Similar to esterification, carbodiimides like EDC are widely used to facilitate amide bond formation. Often, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is included to suppress side reactions and improve yields.[6]

Mechanism: EDC activates the carboxylic acid to form the O-acylisourea intermediate. In the presence of HOBt, this intermediate is rapidly converted to an HOBt-ester, which is less prone to racemization (for chiral carboxylic acids) and reacts cleanly with the amine to form the amide bond.

Expertise and Experience: The choice between HOBt and HOAt can be critical. HOAt is generally more effective at preventing racemization and can accelerate sluggish coupling reactions. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often necessary to neutralize the hydrochloride salt of EDC and the protonated amine.[6]

Diagram 2: EDC/HOBt Amidation Workflow

References

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: The 4-Aminopiperidine Scaffold as a Versatile Intermediate for CNS Drug Candidate Synthesis

Abstract

The development of therapeutics for the Central Nervous System (CNS) is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving selective target engagement.[1][2] Privileged scaffolds, molecular frameworks capable of interacting with multiple biological targets, are invaluable tools in CNS drug discovery.[3][4] This application note details the utility of the 4-aminopiperidine scaffold as a versatile intermediate for the synthesis of CNS drug candidates. We provide a comprehensive guide, including synthetic protocols for a key Boc-protected intermediate, diversification strategies targeting the dopamine D2 receptor, and a protocol for in vitro pharmacological evaluation.

Introduction: The Power of the Piperidine Scaffold in CNS Drug Design

The piperidine ring is a ubiquitous structural motif in approved CNS drugs, prized for its favorable physicochemical properties.[5][6] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, while the basic nitrogen atom (pKa ≈ 11.2) is often protonated at physiological pH, facilitating key interactions with target proteins.[3] This inherent basicity, however, must be carefully modulated to balance target affinity with the ability to permeate the BBB.

The 4-aminopiperidine core offers two key points for chemical modification: the ring nitrogen (N1) and the exocyclic amino group (N4). This dual functionality allows for the rapid generation of diverse chemical libraries, enabling exploration of the structure-activity relationships (SAR) required to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties. Derivatives of this scaffold have been successfully developed as cognition enhancers, N-type calcium channel blockers, and opioid receptor modulators, demonstrating its broad applicability.[7][8][9]

Synthesis of a Key Intermediate: tert-butyl (piperidin-4-yl)carbamate (4-N-Boc-aminopiperidine)

To selectively functionalize the two nitrogen atoms, orthogonal protection is necessary. A common and robust strategy involves protecting the exocyclic N4 amine with a tert-butoxycarbonyl (Boc) group, leaving the more nucleophilic ring nitrogen (N1) available for subsequent reactions. The resulting intermediate, 4-N-Boc-aminopiperidine, is a versatile building block for a wide range of synthetic transformations.[10][11]

Protocol 2.1: Synthesis of tert-butyl (1-benzylpiperidin-4-yl)carbamate

This protocol begins with the commercially available 1-benzyl-4-piperidone. Reductive amination followed by Boc protection yields the N1-benzylated, N4-Boc-protected intermediate. A more direct patented method involves reacting N-benzyl-4-piperidone with tert-butyl carbamate to generate an imine, which is then reduced.[12]

Protocol 2.2: Synthesis of tert-butyl (piperidin-4-yl)carbamate via Hydrogenolysis

The final step is the removal of the N1-benzyl group via catalytic hydrogenation. This deprotection is typically clean and high-yielding, providing the desired key intermediate.[13]

Reaction Scheme:

Caption: Synthetic pathway to the key intermediate 4-N-Boc-aminopiperidine.

Detailed Step-by-Step Protocol:

-

Preparation of tert-butyl (1-benzylpiperidin-4-yl)carbamate:

-

Note: This procedure is adapted from patented methods.[12] An alternative starts from 4-aminopiperidine, which is first N-benzylated and then Boc-protected.

-

To a solution of 1-benzyl-4-piperidone (1 eq) in an appropriate alcohol solvent (e.g., methanol), add tert-butyl carbamate (1.2 eq) and an acid catalyst.

-

The resulting imine is reduced in situ via catalytic hydrogenation (Pd/C) to yield tert-butyl (1-benzylpiperidin-4-yl)carbamate.

-

-

Hydrogenolysis:

-

Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (1 eq) in methanol (approx. 7 mL per mmol of substrate) in a suitable reaction vessel.[13]

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 10% w/w).

-

Secure the vessel to a hydrogenation apparatus, purge with hydrogen gas, and stir under a hydrogen atmosphere (typically balloon pressure or 50 psi) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[13]

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification & Characterization:

-

The resulting residue can be purified by silica gel column chromatography to obtain the title compound as a white to off-white solid.[13]

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity (Expected M+H⁺: 201.15).

-

Application: Synthesis of a Dopamine D2 Receptor-Targeted Library

The dopamine D2 receptor (D2R) is a critical G protein-coupled receptor (GPCR) target for treating neuropsychiatric disorders like schizophrenia and Parkinson's disease.[14] The 4-aminopiperidine scaffold can be elaborated to create potent D2R ligands. Here, we demonstrate a diversification strategy using amide bond formation, one of the most common reactions in medicinal chemistry.[15][16]

Caption: Workflow for library synthesis and subsequent biological evaluation.

Protocol 3.1: Parallel Amide Coupling

This protocol outlines the coupling of the N1 nitrogen of 4-N-Boc-aminopiperidine with a diverse set of carboxylic acids.

-

Preparation: In an array of reaction vials, dispense a solution of 4-N-Boc-aminopiperidine (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

-

Reagent Addition:

-

To each vial, add a unique carboxylic acid (1.1 eq).

-

Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).[16]

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

-

Reaction: Seal the vials and shake at room temperature for 4-16 hours.

-

Workup & Purification: The reaction mixtures can be worked up in parallel using liquid-liquid extraction or purified directly by preparatory HPLC to yield the N1-acylated intermediates.

Protocol 3.2: Boc Group Deprotection

-

Cleavage: Dissolve the purified N1-acylated intermediate in a suitable solvent such as Dichloromethane (DCM).

-

Acid Treatment: Add an excess of a strong acid, typically Trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane.

-

Reaction: Stir the solution at room temperature for 1-4 hours.

-

Isolation: Concentrate the solvent under reduced pressure. The resulting product is typically the hydrochloride or trifluoroacetate salt of the final amine.

Data Presentation: Example Library & CNS Properties

A virtual library can be designed to ensure candidates have properties amenable to BBB penetration. Key parameters include molecular weight (MW), lipophilicity (cLogP), and topological polar surface area (TPSA).

| R-Group (from R-COOH) | Final Compound MW | Calculated cLogP | TPSA (Ų) | CNS MPO Score* |

| 4-Fluorobenzoyl | 222.26 | 1.85 | 49.33 | 5.2 |

| 2-Thiophenecarbonyl | 210.29 | 1.20 | 74.56 | 4.8 |

| Cyclohexanecarbonyl | 210.32 | 1.98 | 49.33 | 4.5 |

| Isoquinoline-1-carbonyl | 257.31 | 1.95 | 62.19 | 4.1 |

*CNS MPO (Multi-Parameter Optimization) score is a desirability metric where >4 is often considered favorable for CNS drug candidates.

Protocol: In Vitro Pharmacological Evaluation

Once synthesized, the compounds must be tested for their ability to bind to the target receptor. A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of test compounds for the D2 receptor.[17]

Protocol 4.1: D2 Receptor Competitive Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled D2 antagonist (e.g., [³H]spiperone) from the receptor.[17]

Materials:

-

Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.[14]

-

Radioligand: [³H]spiperone (a high-affinity D2 antagonist).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).

-

Test Compounds: Dissolved in DMSO, then diluted in assay buffer.

Workflow Diagram:

Caption: Workflow for a D2 receptor competitive radioligand binding assay.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + Haloperidol), and Test Compound binding (radioligand + varying concentrations of test compound).

-

Reagent Addition: Add cell membranes, [³H]spiperone (at a concentration near its Kd, e.g., 0.2 nM), and either buffer, Haloperidol, or test compound to the appropriate wells.

-

Incubation: Incubate the plate with gentle agitation for a set time (e.g., 60-90 minutes) at room temperature to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: (Total cpm) - (Non-specific cpm).

-

Determine the percent inhibition of specific binding caused by each concentration of the test compound.

-

Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The 4-aminopiperidine scaffold is a powerful and validated intermediate for the construction of compound libraries targeting the CNS. Its synthetic tractability, coupled with the favorable physicochemical properties it imparts, makes it an ideal starting point for medicinal chemistry campaigns. The protocols outlined in this note provide a robust framework for synthesizing a key Boc-protected intermediate, diversifying it through amide coupling, and evaluating the resulting compounds at a key CNS target, the dopamine D2 receptor. This integrated approach of chemical synthesis and pharmacological testing is fundamental to the discovery of novel drug candidates for neurological and psychiatric disorders.

References

- 1. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 13. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. hepatochem.com [hepatochem.com]

- 16. growingscience.com [growingscience.com]

- 17. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1-Methylindole-5-Carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 1-methylindole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore prevalent synthetic routes, troubleshoot common issues leading to low yields, and provide detailed, field-proven protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are several effective routes, with the most common strategies being:

-

N-methylation of a Precursor: This involves the direct methylation of the nitrogen on the indole ring. The starting material can be either indole-5-carboxylic acid itself or, more commonly, an ester derivative like methyl indole-5-carboxylate, which is then hydrolyzed in a subsequent step.

-

Fischer Indole Synthesis: This classic method involves the acid-catalyzed cyclization of a suitably substituted N-methylphenylhydrazone with a carbonyl compound.[1][2] While powerful, it can present challenges with regioselectivity and yield depending on the substituents.[3][4]

-

Palladium-Catalyzed Cyclizations: Modern methods, such as intramolecular Heck reactions, can be employed to construct the indole ring system from appropriately designed precursors.[5][6] These methods often offer good functional group tolerance but require careful optimization of catalysts and ligands.

-

Decarboxylation: Synthesis may proceed via an intermediate like 1-methylindole-2,5-dicarboxylic acid, followed by a selective decarboxylation step, often using copper salts as catalysts.[7][8]

Q2: For a researcher focused on high yield and purity, which synthetic route is generally recommended?

For reliability and high yield, the two-step route involving N-methylation of methyl indole-5-carboxylate followed by ester hydrolysis is often preferred. This approach offers several advantages:

-

High-Yielding N-methylation: The N-H of the indole ester is readily deprotonated, leading to efficient and clean methylation.

-

Avoidance of Side Reactions: Using the ester protects the carboxylic acid functionality from potential side reactions during the methylation step (e.g., esterification with the methylating agent).

-

Straightforward Purification: The intermediate ester is typically a stable, crystalline solid that is easily purified by recrystallization or column chromatography.

-

Robust Hydrolysis: The final saponification step is generally a high-yielding, irreversible reaction.[9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the most common synthetic routes.

Route 1: N-Methylation of Indole-5-Carboxylic Acid or its Ester

This is a fundamentally sound approach, but yield can be compromised by several factors. The general reaction involves deprotonating the indole nitrogen followed by reaction with a methylating agent like methyl iodide.

Q: My N-methylation reaction is sluggish, incomplete, or results in a low yield. What are the likely causes?

A: This is a common issue often stemming from incomplete deprotonation or suboptimal reaction conditions.

-

Potential Cause 1: Inadequate Base or Solvent. The pKa of the indole N-H is approximately 17. A sufficiently strong base is required for complete deprotonation. Additionally, the solvent must be anhydrous, as water will quench the base.

-

Solution: Use sodium hydride (NaH), a strong, non-nucleophilic base, in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[10] While bases like potassium carbonate can work, they often require higher temperatures and may result in incomplete conversion. The reaction should be initiated at 0°C during the addition of NaH to control the exothermic reaction, followed by warming to room temperature for the methylation step.[10]

-

-

Potential Cause 2: Side Reactions. If starting with indole-5-carboxylic acid directly, the carboxylic acid proton (pKa ~4-5) will be removed first. Using excess base can lead to the formation of a dianion, which may have different reactivity or solubility.

-

Solution: The most robust solution is to start with the methyl ester (e.g., methyl indole-5-carboxylate). This eliminates the acidic proton of the carboxylic acid, ensuring that the base selectively deprotonates the indole nitrogen.

-

-

Potential Cause 3: Purity of Reagents. Sodium hydride is notoriously reactive with air and moisture. Old or improperly stored NaH will have a layer of NaOH on its surface, reducing its efficacy.

-

Solution: Use freshly opened NaH or wash the NaH with anhydrous hexane prior to use to remove the mineral oil and any surface oxidation. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

-

Troubleshooting Flowchart for N-Methylation

Caption: Troubleshooting Decision Tree for Low-Yield N-Methylation.

Route 2: Hydrolysis of Methyl 1-methylindole-5-carboxylate

Saponification (alkaline hydrolysis) is the standard final step. It is generally robust but can have pitfalls related to reaction completion and product isolation.

Q: My hydrolysis reaction is not going to completion, or the workup is problematic. How can I improve this?

A: Incomplete hydrolysis or difficult isolation can derail an otherwise successful synthesis.

-

Potential Cause 1: Insufficient Hydrolysis. Esters can be sterically hindered, and the substrate may have poor solubility in a purely aqueous medium.

-

Solution: Use a mixture of an alcohol (methanol or ethanol) and water as the solvent to improve solubility. Ensure at least a stoichiometric amount of a strong base like NaOH or KOH is used; an excess (2-5 equivalents) is common to drive the reaction to completion. Heating the reaction mixture to reflux is standard practice.[9][11]

-

-

Potential Cause 2: Difficulty in Isolating the Product. The product of saponification is the sodium or potassium salt of the carboxylic acid, which is soluble in the aqueous phase.

-

Solution: After confirming the reaction is complete via TLC (disappearance of the starting ester), cool the reaction mixture in an ice bath. Slowly acidify with a strong acid, such as 2M HCl, until the pH is approximately 2-3. The this compound will precipitate as a solid. The solid can then be collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried.[12]

-

-

Potential Cause 3: Product Degradation. Although indoles are generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures can sometimes lead to decomposition.

-

Solution: Monitor the reaction progress closely using TLC. Once the starting material is consumed, proceed with the workup immediately. Avoid unnecessarily long reflux times.

-

Recommended Experimental Protocol

This protocol details the reliable two-step synthesis of this compound from methyl indole-5-carboxylate.

Workflow for Two-Step Synthesis

Caption: High-Yield, Two-Step Synthesis Workflow.

Step 1: Synthesis of Methyl 1-methylindole-5-carboxylate

-

Preparation: Add methyl indole-5-carboxylate (1.0 eq) to anhydrous DMF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise to the stirred solution at 0°C.[10] Stir the mixture at this temperature for 30 minutes. The solution may become cloudy or change color.

-

Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.[10]

-

Workup: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding a 10% aqueous solution of citric acid.[10] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography (n-hexane/ethyl acetate) or recrystallization to yield the pure ester.

Step 2: Synthesis of this compound (Saponification)

-

Reaction Setup: Dissolve the purified methyl 1-methylindole-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Hydrolysis: Add sodium hydroxide (NaOH, 3.0 eq) to the solution. Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Isolation: Cool the reaction mixture to 0°C in an ice bath. Slowly add 2M HCl dropwise with stirring until the pH of the solution is ~2-3. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts, then with a small amount of cold diethyl ether. Dry the product under vacuum to yield pure this compound.

Comparative Data Summary

The choice of reaction conditions can significantly impact yield. The following tables summarize typical conditions found in the literature for the key transformation steps.

Table 1: Comparison of N-Methylation Conditions for Indole Substrates

| Starting Material | Base | Solvent | Methylating Agent | Temp. | Yield (%) | Reference |

| Indole-5-carboxylic acid | NaH (1.5 eq) | DMF | Methyl Iodide (1.5 eq) | 0°C to RT | ~84-90% | [10] |

| Indole | NaNH₂ | Liquid NH₃ | Methyl Iodide | -33°C | ~85-95% | [13] |

| Indole | NaH | DMF | Methyl Iodide | RT | High | [13] |

Table 2: Comparison of Ester Hydrolysis Conditions

| Method | Reagents | Solvent | Conditions | Key Feature | Reference |

| Alkaline (Saponification) | NaOH or KOH | MeOH/H₂O, EtOH/H₂O | Reflux | Irreversible, high yield | [9] |

| Acid-Catalyzed | H₂SO₄ or HCl | Dioxane/H₂O | Reflux | Reversible; requires excess water | [11][14] |

Advanced Troubleshooting: The Fischer Indole Synthesis

While not always the primary choice for this specific target, the Fischer Indole Synthesis is a cornerstone of indole chemistry. Its failure often provides valuable mechanistic insight.

Q: My Fischer Indole Synthesis to produce a substituted indole is failing. What are the fundamental reasons this happens?

A: The success of the Fischer Indole Synthesis hinges on a critical acid-catalyzed[15][15]-sigmatropic rearrangement. Failure often occurs when a competing pathway, heterolytic N-N bond cleavage, becomes dominant.[4][16]

Simplified Mechanism of Fischer Indole Synthesis

Caption: Key transformations in the Fischer Indole Synthesis pathway.

-

Cause of Failure: N-N Bond Cleavage. Electron-donating groups on the carbonyl-derived portion of the hydrazone can stabilize the formation of an iminylcarbocation intermediate that results from N-N bond cleavage.[3][4] This cleavage pathway competes directly with the desired[15][15]-sigmatropic rearrangement. If the cleavage pathway is energetically favored, the reaction will fail to produce the indole.[4][16] This is a known challenge in syntheses targeting 3-aminoindoles, for example, where the nitrogen substituent is strongly electron-donating.[3][4][16]

-

Solution:

-

Catalyst Optimization: The choice of acid is critical. Lewis acids (e.g., ZnCl₂, BF₃) may favor the desired cyclization over proton-driven cleavage in some cases.[2][3]

-

Substrate Modification: If possible, altering the electronic properties of the substituents on the starting materials can tip the energetic balance in favor of the sigmatropic rearrangement.

-

By understanding the underlying mechanisms and potential pitfalls of each synthetic route, researchers can make informed decisions to systematically troubleshoot and optimize the synthesis of this compound, ultimately improving both yield and purity.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 10. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. reddit.com [reddit.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

Technical Support Center: 1-Methylindole-5-Carboxylic Acid Synthesis

Guide Objective: This document provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of 1-methylindole-5-carboxylic acid. It addresses common side products, their formation mechanisms, and robust strategies for their prevention and removal. Our goal is to enhance the purity, yield, and reproducibility of your synthesis.

Introduction to Synthetic Challenges

This compound is a valuable building block in medicinal chemistry, notably in the development of pharmacologically active agents. While several synthetic routes exist, many researchers encounter challenges with side product formation, which can complicate purification and compromise final product quality. This guide focuses on anticipating and resolving these issues through an understanding of the underlying reaction mechanisms.

The most prevalent synthetic strategies include:

-

Fischer Indole Synthesis: A classic and versatile method involving the acid-catalyzed cyclization of an arylhydrazone. For this target, this typically involves the reaction of 4-hydrazinobenzoic acid with a pyruvate derivative, followed by N-methylation.

-

Direct N-Methylation: The methylation of the indole nitrogen of the parent indole-5-carboxylic acid.

Each of these routes presents a unique profile of potential impurities that must be managed.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction mixture turned dark brown/black, and the TLC plate shows a streak with multiple spots. What is the likely cause?

A: This often indicates decomposition or polymerization. The Fischer indole synthesis, in particular, uses strong acid catalysts (e.g., H₂SO₄, polyphosphoric acid) and often requires elevated temperatures.[1][2] Under these harsh conditions, indole rings, which are electron-rich, can be susceptible to uncontrolled polymerization or degradation.

-

Causality: The combination of strong acid and heat can lead to protonation at multiple sites on the indole nucleus or starting materials, initiating side reactions.

-

Troubleshooting Steps:

-

Lower Reaction Temperature: Determine the minimum temperature required for cyclization. Run small-scale experiments at incrementally lower temperatures.

-